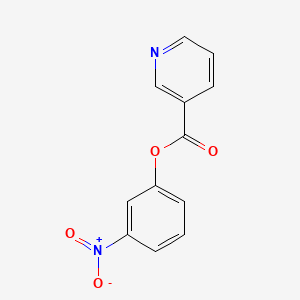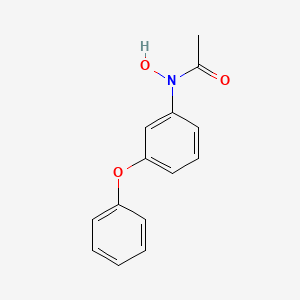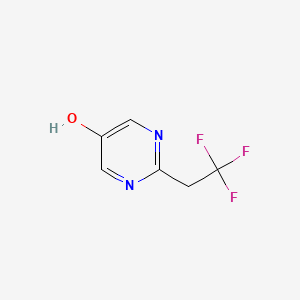
2-(2,2,2-Trifluoroethyl)pyrimidin-5-OL
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2,2,2-Trifluoroethyl)pyrimidin-5-OL is an organic compound with the molecular formula C6H5F3N2O. It is a pyrimidine derivative that contains a trifluoroethyl group, which imparts unique chemical properties to the molecule. This compound is of interest in various fields, including medicinal chemistry and agrochemicals, due to its potential biological activities and chemical reactivity .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,2,2-Trifluoroethyl)pyrimidin-5-OL typically involves the introduction of the trifluoroethyl group into a pyrimidine ring. One common method is the nucleophilic substitution reaction where a suitable pyrimidine precursor reacts with a trifluoroethylating agent under basic conditions. For example, the reaction of 2-chloro-5-hydroxypyrimidine with 2,2,2-trifluoroethylamine in the presence of a base like potassium carbonate can yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain high-purity products .
Análisis De Reacciones Químicas
Types of Reactions
2-(2,2,2-Trifluoroethyl)pyrimidin-5-OL can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde derivative.
Reduction: The compound can be reduced to form a corresponding amine or alcohol.
Substitution: The trifluoroethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles like amines, thiols, or halides can react with the trifluoroethyl group under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce amines or alcohols. Substitution reactions can lead to a variety of functionalized pyrimidine derivatives .
Aplicaciones Científicas De Investigación
2-(2,2,2-Trifluoroethyl)pyrimidin-5-OL has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated as a potential drug candidate for various diseases due to its unique chemical properties.
Industry: The compound is used in the development of agrochemicals and other industrial applications.
Mecanismo De Acción
The mechanism of action of 2-(2,2,2-Trifluoroethyl)pyrimidin-5-OL involves its interaction with specific molecular targets and pathways. The trifluoroethyl group can enhance the lipophilicity and metabolic stability of the compound, allowing it to interact more effectively with biological targets. The compound may inhibit specific enzymes or receptors, leading to its observed biological effects .
Comparación Con Compuestos Similares
Similar Compounds
2-(Trifluoromethyl)pyrimidin-5-OL: This compound has a trifluoromethyl group instead of a trifluoroethyl group, which can affect its chemical reactivity and biological activity.
2-(2,2,2-Trifluoroethoxy)pyrimidine-5-boronic acid: This derivative contains a boronic acid group, which can be used in cross-coupling reactions for the synthesis of more complex molecules.
Uniqueness
2-(2,2,2-Trifluoroethyl)pyrimidin-5-OL is unique due to the presence of the trifluoroethyl group, which imparts distinct chemical and biological properties. This group can enhance the compound’s lipophilicity, metabolic stability, and ability to interact with biological targets, making it a valuable compound for various applications .
Propiedades
Número CAS |
100991-20-6 |
|---|---|
Fórmula molecular |
C6H5F3N2O |
Peso molecular |
178.11 g/mol |
Nombre IUPAC |
2-(2,2,2-trifluoroethyl)pyrimidin-5-ol |
InChI |
InChI=1S/C6H5F3N2O/c7-6(8,9)1-5-10-2-4(12)3-11-5/h2-3,12H,1H2 |
Clave InChI |
KWHZMWNTCDKQOY-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=NC(=N1)CC(F)(F)F)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,2,3,3,4,4,5,5,6,6-Decafluoro-1-[2,3,4,5-tetrafluoro-6-(trifluoromethyl)phenyl]piperidine](/img/structure/B14344877.png)
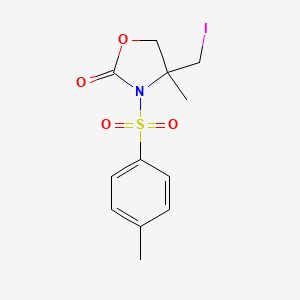
![2-[(4-Methoxyphenyl)(phenyl)methyl]propane-1,3-diol](/img/structure/B14344900.png)


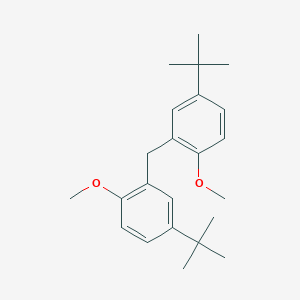
![2-[(2-Methyloxiran-2-yl)methyl]oxolane](/img/structure/B14344909.png)
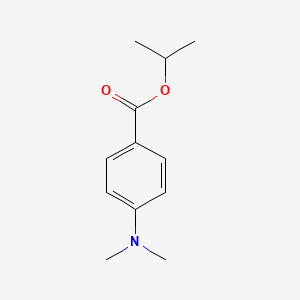

![2',4,4',6-Tetramethyl-6'-nitro[1,1'-biphenyl]-2-amine](/img/structure/B14344925.png)
![2-Propenamide, 2-[(diethylamino)methyl]-N,N-diethyl-](/img/structure/B14344933.png)
